molecular formula C13H23ClO4 B024136 (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester CAS No. 154026-94-5

(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

Cat. No.: B024136
CAS No.: 154026-94-5
M. Wt: 278.77 g/mol
InChI Key: TXLXWCARAPIXGH-ZJUUUORDSA-N
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Description

Iralukast is a small molecule drug developed by Novartis Pharma AG. It is a cysteinyl leukotriene receptor antagonist (CysLT1 antagonist) and a phospholipase A2 group IVA (PLA2G4A) inhibitor. This compound is primarily investigated for its potential therapeutic applications in treating respiratory diseases, particularly asthma .

Preparation Methods

The synthesis of iralukast involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary to Novartis and are not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chromone carboxylic acid derivatives .

Chemical Reactions Analysis

Iralukast undergoes various chemical reactions, including:

    Oxidation: Iralukast can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms.

    Substitution: Iralukast can undergo substitution reactions, particularly at the chromone carboxylic acid moiety.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

    Major Products: The major products formed from these reactions are typically derivatives of iralukast with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a model compound to study the behavior of cysteinyl leukotriene receptor antagonists.

    Biology: Investigated for its effects on leukotriene pathways and its potential to modulate inflammatory responses.

    Medicine: Primarily researched for its therapeutic potential in treating asthma and other respiratory diseases by inhibiting leukotriene-mediated bronchoconstriction and inflammation.

    Industry: Potential applications in the development of new drugs targeting leukotriene pathways.

Mechanism of Action

Iralukast exerts its effects by antagonizing cysteinyl leukotriene receptor 1 (CysLT1) and inhibiting phospholipase A2 group IVA (PLA2G4A). By blocking CysLT1, iralukast prevents the binding of cysteinyl leukotrienes, which are potent mediators of bronchoconstriction, mucus secretion, and inflammation in the respiratory tract. This action helps reduce the symptoms of asthma and other respiratory conditions .

Comparison with Similar Compounds

Iralukast is compared with other cysteinyl leukotriene receptor antagonists such as:

    Pranlukast: Another CysLT1 antagonist used in the treatment of asthma.

    Zafirlukast: A CysLT1 antagonist with similar therapeutic applications.

    Montelukast: A widely used CysLT1 antagonist for asthma management.

    Uniqueness: Iralukast is noted for its potent and long-acting effects compared to other CysLT1 antagonists.

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLXWCARAPIXGH-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)CCl)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431508
Record name tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154026-94-5
Record name tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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